molecular formula C14H17N5O3 B14642880 Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- CAS No. 55687-57-5

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Cat. No.: B14642880
CAS No.: 55687-57-5
M. Wt: 303.32 g/mol
InChI Key: LPLBKXARLUPNDA-UHFFFAOYSA-N
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Description

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide core, which is substituted with a pyrimidinyl group and two methoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from simple precursors like urea and aldehydes.

    Attachment of the Pyrimidinyl Group to the Benzamide Core: The pyrimidinyl intermediate is then reacted with a benzamide derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidinyl group is particularly important for its biological activity, as it can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-1,2,3-benzenetriol
  • N-((2,4-diamino-5-pyrimidinyl)methyl)phenylacetamide

Uniqueness

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is unique due to the presence of both methoxy and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

55687-57-5

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C14H17N5O3/c1-21-9-4-7(5-10(22-2)11(9)13(16)20)3-8-6-18-14(17)19-12(8)15/h4-6H,3H2,1-2H3,(H2,16,20)(H4,15,17,18,19)

InChI Key

LPLBKXARLUPNDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)N)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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